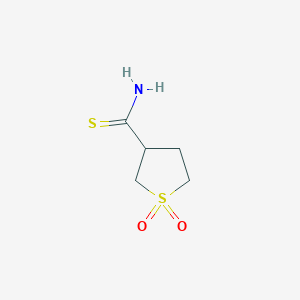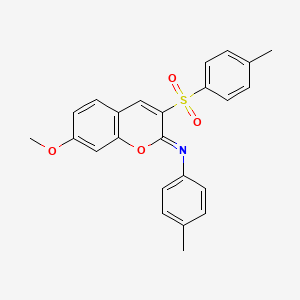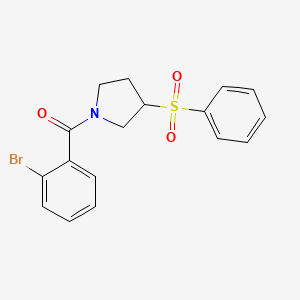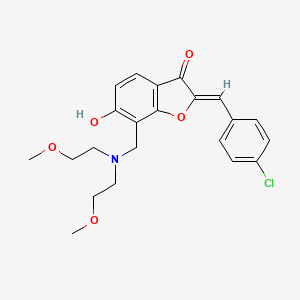
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, commonly known as CTP-692, is a small molecule drug that is currently in clinical development. It belongs to the class of organic compounds known as 2-furanilides .
Molecular Structure Analysis
The molecular formula of this compound is C16H17ClN2O3S and its molecular weight is 352.83 . It contains a furan ring that is substituted at the 2-position with an anilide .Physical And Chemical Properties Analysis
The molecular formula of this compound is C16H17ClN2O3S and its molecular weight is 352.83 .Scientific Research Applications
- Pinacol Boronic Esters : This compound can serve as a valuable building block in organic synthesis. Pinacol boronic esters, which are usually bench-stable and easy to purify, play a prominent role in chemical transformations. They are commonly used in Suzuki–Miyaura cross-coupling reactions, a powerful method for forming carbon–carbon bonds. These reactions allow for the construction of complex organic molecules with high functional group tolerance .
- Protodeboronation : While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation (the removal of the boron moiety) is not as well developed. This compound has been studied for its catalytic protodeboronation properties, especially for 1°, 2°, and 3° alkyl boronic esters. The radical approach used in this process enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
- Some indole derivatives, including compounds related to the one , have shown potential anti-HIV activity. Further research is needed to explore this aspect .
Organic Synthesis and Catalysis
Anti-HIV Activity
Mechanism of Action
Target of Action
The primary targets of the compound 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide . These factors could include the physiological conditions within the body, such as pH and temperature, as well as external factors like light exposure. More research is needed to understand how these environmental factors affect the compound’s action.
properties
IUPAC Name |
5-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-14-2-1-13(23-14)15(20)18-9-11-3-6-19(7-4-11)16(21)12-5-8-22-10-12/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMFOTXSNZZIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2442273.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2442275.png)




![N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2442284.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2442287.png)


![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B2442292.png)
